molecular formula C8H6BrNS B8345393 3-Bromo-2-methyl-thieno[3,2-c]pyridine

3-Bromo-2-methyl-thieno[3,2-c]pyridine

Cat. No. B8345393
M. Wt: 228.11 g/mol
InChI Key: AEESVXHXAUXZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

291 mg of 3-Bromo-thieno[3,2-c]pyridine (1.36 mmol) is dissolved in 3 ml of dry THF and cooled to −78° C. 1.00 ml of lithium diisopropylamine mono(tetrahydrofuran) 1.5M solution in cyclohexane (1.5 mmol) is added to the mixture at −78° C. and stirred at −78° C. for 20 min. 213 mg of methyl iodide (1.5 mmol) is added to the mixture and stirred at −78° C.→room temperature for 1 h. The reaction mixture is quenched by sat. NH4Cl and extracted with CH2Cl2. The separated CH2Cl2 is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt:2 M NH3 in MeOH=20:4:1) to give 225 mg of the title compound. Yield 72%. mass spectrum (m/e): 230 (M+1); 1H-NMR (CDCl3): 9.01 (s, 1H), 8.52 (d, 1H, J=5.5 Hz), 7.72 (d, 1H, J=5.5 Hz), 2.61 (s, 3H) ppm.
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mmol
Type
reactant
Reaction Step Two
Quantity
213 mg
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.O1CCC[CH2:12]1.C(NC(C)C)(C)C.[Li].C1CCCCC1.CI>C1COCC1>[Br:1][C:2]1[C:6]2[CH:7]=[N:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[CH3:12] |f:1.2.3,^1:22|

Inputs

Step One
Name
Quantity
291 mg
Type
reactant
Smiles
BrC1=CSC2=C1C=NC=C2
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1.C(C)(C)NC(C)C.[Li]
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
213 mg
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C.→room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated CH2Cl2 is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(SC2=C1C=NC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.